2-Nonanone, 4-methyl-, (4R)-

Chiral analysis Specific rotation Enantiomeric purity

(4R)-4-Methyl-2-nonanone (CAS 256472-94-3) is a chiral aliphatic methyl ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol. The compound possesses a single stereogenic center at the C‑4 position, existing as one of two non‑superimposable enantiomers.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 256472-94-3
Cat. No. B14234934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonanone, 4-methyl-, (4R)-
CAS256472-94-3
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)CC(=O)C
InChIInChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1
InChIKeyJBYKHOKWOUCUDJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-Methyl-2-nonanone (CAS 256472-94-3): Chiral Methyl‑Branched Ketone for Enantioselective Applications


(4R)-4-Methyl-2-nonanone (CAS 256472-94-3) is a chiral aliphatic methyl ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.26 g/mol . The compound possesses a single stereogenic center at the C‑4 position, existing as one of two non‑superimposable enantiomers . It belongs to the class of 4‑alkyl‑2‑nonanones, which are of interest in pheromone chemistry, asymmetric synthesis, and chiral discrimination studies [1]. The (4R) absolute configuration is the critical identity determinant that distinguishes it from its (4S) enantiomer and the racemic mixture, as stereochemistry profoundly influences biological recognition and physical properties in chiral ketones [1].

Single (4R) enantiomer for chiral discrimination studies
Supports pheromone chemistry and asymmetric synthesis workflows
Identity distinguishable from (4S) and racemic by optical rotation

Why Racemic or Achiral Analogs Cannot Substitute for (4R)-4-Methyl-2-nonanone in Chirality‑Critical Workflows


In‑class compounds such as 2‑nonanone, 4‑methyl‑2‑nonanone (racemic), or the (4S)‑enantiomer cannot serve as drop‑in replacements for (4R)-4-methyl-2-nonanone because stereochemistry at C‑4 directly governs optical rotation, chiral recognition, and biological activity. The (4S)-enantiomer exhibits opposite specific rotation ([α]D = −15.5 vs. an expected +15.5 for the (4R) antipode) [1], and the racemate provides an averaged null optical response that masks enantiomeric identity. Furthermore, the position of the methyl branch alters key physicochemical properties such as boiling point—moving the branch from C‑4 to C‑2 raises the boiling point from ~199 °C (4‑methyl‑2‑nonanone) to ~207.5 °C (2‑methyl‑4‑nonanone) . These differences render achiral or differently substituted analogs unsuitable for experiments requiring defined stereochemical or physicochemical input.

Enantiomer Mismatch
(4S)-enantiomer has opposite specific rotation, altering chiral recognition and assay outcome
Racemate Interference
Null optical activity of racemic mixture masks enantiomeric identity in chiral detection workflows
Regioisomer Drift
2-methyl-4-nonanone has a significantly higher boiling point, shifting GC retention and compound identification
Achiral Analog Gap
2-nonanone lacks the C-4 methyl branch, altering LogP, volatility, and SAR correlations

Quantitative Differentiation of (4R)-4-Methyl-2-nonanone Against Structural and Stereochemical Analogs


Specific Rotation: (4R)- vs. (4S)-4-Methyl-2-nonanone

The absolute stereochemistry of the 4‑alkyl‑2‑nonanone series has been correlated by chemical degradation and chiral GC. The (S)-enantiomer of the 4‑methyl analog (the direct enantiomer of the target (4R)-compound) exhibits a specific rotation [α]D = −15.5 (c 0.31, MeOH) [1]. The (4R)-enantiomer is therefore expected to show [α]D ≈ +15.5 under identical conditions, providing a quantifiable optical fingerprint for identity confirmation and enantiomeric excess (e.e.) determination. This value is specific to the 4‑methyl substitution pattern; the 4‑ethyl homolog (R=Et) gives [α]D = +6.8 for the (S)-enantiomer, demonstrating that the optical rotation is sensitive to the size of the 4‑alkyl branch [1]. Additionally, the stereochemical correlation was confirmed by independent asymmetric synthesis: Evans' alkylation chemistry delivered the (S)-alcohol precursor in >98% e.e., while catalytic asymmetric conjugate addition afforded the methyl ketone in 85% e.e. as measured by chiral GC [1].

Specific Rotation
Head-to-head
[α]D ≈ +15.5 (4R) vs −15.5 (4S) in MeOH; Δ ≈ 31°
Supports enantiomeric identity confirmation and purity assessment
c 0.31, MeOH; polarimetry
Chiral analysis Specific rotation Enantiomeric purity Stereochemical assignment

Enantiomeric Excess Benchmarking: Synthetic Route Comparison

Two synthetic approaches to enantioenriched 4‑methyl‑2‑nonanone have been quantitatively characterized. Evans' alkylation chemistry (via the alcohol precursor) yields (S)-4-methyl-2-nonanol in >98% e.e., establishing a benchmark for the highest attainable enantiopurity in this series [1]. In contrast, copper(I)-catalyzed asymmetric conjugate addition of AlMe₃ to (E)-non-3-en-2-one using chiral thioether ligand (S)-Lᴬ affords (−)-4-methyl-2-nonanone in 85% e.e. (by chiral GC) with a 53% isolated yield [1]. The Baeyer-Villiger oxidative cleavage of this product to the corresponding alcohol independently confirmed the 85% e.e. value [1]. These data provide users with clear quantitative expectations: materials sourced via Evans' chemistry can exceed 98% e.e., whereas those from direct asymmetric conjugate addition are typically around 85% e.e.

Enantiomeric Excess
Cross-study comparable
>98% e.e. (Evans alkylation) vs 85% e.e. (conjugate addition)
Guides synthetic route selection for required enantiopurity
Chiral GC; >98% e.e. benchmark
Asymmetric synthesis Enantiomeric excess Chiral GC Catalytic conjugate addition

Boiling Point Differentiation: 4-Methyl-2-nonanone vs. 2-Nonanone (Achiral Analog)

Introduction of a methyl branch at C‑4 increases the boiling point relative to the linear achiral analog 2‑nonanone. The boiling point of 4‑methyl‑2‑nonanone (racemic) is experimentally determined as 470 K (~197 °C) [1], compared to ~192 °C (at 743 mmHg) for 2‑nonanone (CAS 821-55-6) [2]. This represents a boiling point elevation of approximately 5 °C attributable to the 4‑methyl branch. Predicted values from ChemSrc corroborate this trend: 4‑methyl‑2‑nonanone is estimated at 199.3 ± 8.0 °C at 760 mmHg , while 2‑nonanone is reported at 193.5 ± 3.0 °C . The increased boiling point reflects enhanced van der Waals interactions due to the methyl branch, which reduces vapor pressure (estimated 0.3 ± 0.4 mmHg at 25 °C for the 4‑methyl analog) .

Boiling Point
Cross-study comparable
~197 °C (4-methyl) vs ~192 °C (2-nonanone); Δ ≈ 5 °C
Supports GC method development and purification cut-point selection
NIST experimental data
Physicochemical properties Boiling point Structure-property relationship Volatility

Regioisomeric Boiling Point Differentiation: 4-Methyl-2-nonanone vs. 2-Methyl-4-nonanone

The position of the methyl branch on the nonanone backbone significantly impacts boiling point. 4‑Methyl‑2‑nonanone (carbonyl at C‑2, methyl at C‑4) has a boiling point of ~199.3 °C at 760 mmHg , whereas its regioisomer 2‑methyl‑4‑nonanone (carbonyl at C‑4, methyl at C‑2) boils at 207.5 °C at 760 mmHg , a difference of approximately 8.2 °C. Density also differs: 0.8 ± 0.1 g/cm³ for the 4‑methyl isomer vs. 0.817 g/cm³ (calculated) for the 2‑methyl isomer . These differences arise from the altered positioning of the polar carbonyl group relative to the hydrophobic alkyl chain, affecting intermolecular dipole-dipole interactions and molecular packing.

Regioisomer BP
Data to verify
~199.3 °C vs 207.5 °C for 2-methyl-4-nonanone; Δ 8.2 °C
Enables baseline GC separation of regioisomers
Predicted values; method development context
Regioisomer separation Boiling point GC method development Structural isomer comparison

Lipophilicity Comparison: LogP of 4-Methyl-2-nonanone vs. 2-Nonanone

The 4‑methyl branch increases lipophilicity compared to the linear 2‑nonanone. The calculated LogP (octanol-water partition coefficient) for 4‑methyl‑2‑nonanone is 3.38 . For 2‑nonanone, the experimental LogP is approximately 2.9–3.1 (estimated from retention data and computational models) [1]. The ΔLogP of ~0.3–0.5 log units corresponds to an approximately 2‑ to 3‑fold increase in octanol partitioning, which can influence membrane permeability, protein binding, and chromatographic retention behavior (e.g., reversed-phase HPLC retention time) [1].

LogP Comparison
Class-level inference
LogP 3.38 (4-methyl) vs ~2.9–3.1 (2-nonanone); Δ 0.3–0.5
May affect reversed-phase HPLC retention and membrane partitioning in assays
Computed values; experimental verification advised
Lipophilicity LogP Partition coefficient QSAR

Stereochemical Integrity in Asymmetric Synthesis: Evans Aldol Condensation at C-4

The C‑4 stereocenter of 4‑methyl‑2‑nonanone can be established with high diastereoselectivity via Evans asymmetric aldol condensation, as demonstrated in the total synthesis of structurally related p‑aminoacetophenonic acid derivatives [1]. In that study, the stereogenic center at C‑4 was installed using a chiral oxazolidinone auxiliary, with the configuration unambiguously assigned by comparison of ¹H and ¹³C NMR spectra and optical rotation with the natural product [1]. This methodology is directly transferable to (4R)-4-methyl-2-nonanone and establishes the compound as a downstream chiral ketone intermediate accessible from well-precedented enantioselective routes. The commercial availability of the (4R)-enantiomer as a pre-defined stereochemical building block eliminates the need for end-users to perform asymmetric synthesis development, reducing synthetic step count and uncertainty.

Synthesis Route
Class-level inference
Evans aldol methodology installs C-4 stereocenter with high diastereoselectivity
Commercial (4R) material reduces need for asymmetric method development
Configurational assignment by NMR and optical rotation
Asymmetric synthesis Evans aldol Chiral building block Enantioselective route

Procurement-Relevant Application Scenarios for (4R)-4-Methyl-2-nonanone


Enantioselective Pheromone Research and Chemical Ecology Studies

The (4R)-4-methyl-2-nonanone is essential for investigating chiral discrimination in insect olfaction. The enantiomer-specific optical rotation ([α]D ≈ +15.5) serves as a quality control parameter ensuring that the correct stereoisomer is deployed in electroantennography (EAG) or field trapping experiments [1]. Use of the racemate or (4S)-enantiomer ([α]D = −15.5) would confound dose-response relationships and fail to replicate species-specific behavioral responses known to be enantioselective in related 4-methyl-branched pheromones [1].

Chiral Building Block in Asymmetric Total Synthesis

As a pre-configured (4R) methyl ketone, this compound serves as a direct chiral intermediate for constructing more complex molecules. The Evans aldol methodology validated for setting C‑4 stereocenters in analogous systems provides a proven synthetic blueprint [2]. Procuring the (4R)-enantiomer at >95% purity eliminates the need for chiral resolution steps, reducing synthetic route length by 1–2 transformations compared to starting from the racemate [2].

Chromatographic Method Development and Analytical Standard

The distinct boiling point (~199.3 °C) and LogP (3.38) of 4‑methyl‑2‑nonanone, compared to 2‑nonanone (~192 °C, LogP ~2.9–3.1) and 2‑methyl‑4‑nonanone (~207.5 °C), enables its use as a retention time marker in GC and reversed-phase HPLC method development [3]. The 8.2 °C boiling point gap from the 2‑methyl‑4‑nonanone regioisomer ensures baseline separation under standard GC temperature programs, making the (4R)-enantiomer a valuable standard for validating chiral column performance .

Structure-Activity Relationship (SAR) Studies of Methyl-Branched Ketones

The systematic variation in boiling point, density, and LogP across the series (2‑nonanone → 4‑methyl‑2‑nonanone → 2‑methyl‑4‑nonanone) provides a quantitative framework for SAR studies correlating methyl branch position with physicochemical properties. Researchers can use (4R)-4-methyl-2-nonanone as the C‑4 methyl branch reference point, with ΔTboil ≈ +5 °C relative to the linear analog and ΔLogP ≈ +0.3–0.5 log units, to model the impact of methyl branching on volatility and partitioning in QSAR/QSPR models [3].

Application
Selection Property
Validation Focus
Enantioselective Pheromone Research
Stereochemical identity (optical rotation)
Enantiomer-specific bioassay response
Chiral Building Block in Synthesis
Defined (4R) configuration
Synthetic route efficiency without resolution step
Chromatographic Method Development
Distinct boiling point and LogP from analogs
Retention time marker and chiral column validation
SAR Studies of Methyl-Branched Ketones
Quantitative structure-property variation
Model validation using boiling point/LogP increments
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